Tegavivint mechanism of action in cancer cells
Tegavivint mechanism of action in cancer cells
An In-Depth Technical Guide to the Mechanism of Action of Tegavivint in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tegavivint (also known as BC2059) is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers. Unlike upstream inhibitors that can be associated with significant toxicities, Tegavivint employs a novel, downstream mechanism of action. It selectively targets the interaction between nuclear β-catenin and Transducin Beta-like Protein 1 (TBL1), a key co-factor required for oncogenic gene transcription.[1][2][3] By disrupting this protein-protein interaction, Tegavivint promotes the degradation of nuclear β-catenin, leading to the suppression of Wnt target gene expression, inhibition of tumor cell growth, and induction of apoptosis.[1][4][5] Preclinical and clinical studies have demonstrated its potential in a range of malignancies, including desmoid tumors, osteosarcoma, and hepatocellular carcinoma.[6][7][8]
Core Mechanism of Action: Targeting the β-Catenin/TBL1 Interface
The canonical Wnt signaling pathway culminates in the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex, however, requires the recruitment of co-activators to initiate the transcription of oncogenes such as c-Myc, Cyclin D1, and AXIN2.[1][9]
TBL1 and its related protein, TBLR1, are essential components of this transcriptional machinery.[9] TBL1 binds directly to β-catenin, stabilizing it and facilitating the recruitment of the transcriptional apparatus to the promoters of Wnt target genes.[1]
Tegavivint's primary mechanism of action is the direct and selective disruption of the β-catenin-TBL1 interaction.[4][10] Computational modeling and experimental data show that Tegavivint binds to a hydrophobic pocket on TBL1 that is required for its interaction with β-catenin.[10] By occupying this site, Tegavivint sterically hinders the formation of the β-catenin/TBL1 complex. This has two major downstream consequences:
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Inhibition of Transcription: Without the binding of TBL1, the β-catenin/TCF complex is unable to efficiently recruit transcriptional machinery, thereby silencing the expression of key oncogenes that drive cell proliferation and survival.[1][10]
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Promotion of β-Catenin Degradation: The disruption of the complex exposes nuclear β-catenin, making it susceptible to proteasomal degradation, which reduces its overall levels within the nucleus.[1][4]
This targeted, downstream approach allows for the specific inhibition of nuclear β-catenin's oncogenic activity without affecting its functions at the cell membrane, which is believed to contribute to Tegavivint's more favorable toxicity profile compared to upstream Wnt pathway inhibitors.[11]
Quantitative Preclinical Data
Tegavivint has demonstrated potent and selective anti-tumor activity across a range of preclinical cancer models.
In Vitro Efficacy
Tegavivint shows marked cytotoxicity against cancer cell lines with dysregulated Wnt/β-catenin signaling, while exhibiting significantly lower effects on normal (wild-type) cells.
| Cell Line / Model | Cancer Type | Key Mutation | IC50 (nM) | Assay / Duration | Reference |
| DT-2F | Desmoid Tumor | CTNNB1 T41A | 47.79 | alamarBlue / 30 days | [11] |
| DT-5F | Desmoid Tumor | CTNNB1 S45F | 148.9 | alamarBlue / 30 days | [11] |
| DT-10F | Desmoid Tumor | CTNNB1 T41A | 284.7 | alamarBlue / 30 days | [11] |
| NDF-α | Normal Fibroblast | Wild-Type | 639.6 | alamarBlue / 30 days | [11] |
| HuMSC | Normal Mesenchymal Stem Cell | Wild-Type | 839.4 | alamarBlue / 30 days | [11] |
| Panel of OS Cell Lines | Osteosarcoma | Various | 19.2 (Median) | CCK-8 / 72 hours | [12] |
| hFOB1.19 | Normal Osteoblast | Wild-Type | >1000 | CCK-8 / 72 hours | [12] |
In Vivo Efficacy
In animal models, Tegavivint effectively suppresses tumor growth, reduces metastasis, and downregulates key Wnt target genes in tumor tissue.
| Animal Model | Cancer Type | Treatment | Outcome | p-value | Reference |
| OS PDX Model | Osteosarcoma | Tegavivint | ↓ β-catenin mRNA expression (to 0.45 vs 1.00) | < 0.001 | [6][12] |
| OS PDX Model | Osteosarcoma | Tegavivint | ↓ ALDH1 mRNA expression (to 0.011 vs 1.00) | < 0.001 | [6][12] |
| OS PDX Model | Osteosarcoma | Tegavivint | ↓ c-Myc mRNA expression (to 0.099 vs 1.00) | < 0.001 | [12] |
| Metastatic OS Model | Osteosarcoma | Tegavivint | 0/5 mice with lung metastasis vs 5/5 in control | N/A | [12] |
Key Experimental Protocols
The mechanism of Tegavivint was elucidated through several key experimental techniques. Detailed methodologies are outlined below.
Co-Immunoprecipitation (Co-IP) for β-Catenin/TBL1 Interaction
This assay is used to demonstrate that Tegavivint disrupts the physical interaction between β-catenin and TBL1.
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Cell Lysis: Desmoid tumor cells are treated with either vehicle (DMSO) or 100 nM Tegavivint. Cells are then lysed using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
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Immunoprecipitation: Cell lysates are incubated with a specific anti-β-catenin antibody overnight at 4°C. Protein A/G magnetic beads are added and incubated for 1-2 hours to capture the antibody-protein complexes.
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Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specific binding. The bound proteins are then eluted from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.
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Immunoblotting: The whole-cell lysate (input) and the immunoprecipitated eluates are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with an anti-TBL1 antibody to detect the amount of TBL1 that was bound to β-catenin. A reduction of TBL1 in the Tegavivint-treated sample indicates disruption of the complex.[13][14]
Cell Viability (IC50 Determination)
This protocol quantifies the dose-dependent effect of Tegavivint on cancer cell survival.
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Cell Seeding: Osteosarcoma or desmoid tumor cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Treatment: A serial dilution of Tegavivint (e.g., 0-10,000 nM) is prepared. The culture medium is replaced with medium containing the various concentrations of the drug.
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Incubation: Cells are incubated for a specified period (e.g., 72 hours for osteosarcoma, up to 30 days for slow-growing desmoid cells, with media changes).[11][12]
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Viability Assessment: Reagents such as Cell Counting Kit-8 (CCK-8) or alamarBlue are added to the wells.[11][12] These colorimetric/fluorometric assays measure the metabolic activity of living cells.
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Data Analysis: The absorbance or fluorescence is measured using a plate reader. Values are normalized to the vehicle-treated control wells, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Xenograft Study
This protocol assesses the anti-tumor efficacy of Tegavivint in a living organism.
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Cell Implantation: An orthotopic model is established by injecting 1 x 10⁶ viable LM7 osteosarcoma cells into the tibia of immunodeficient (e.g., NSG) mice.[12]
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Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., ~100 mm³). Tumor volume is measured regularly with calipers.
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Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives Tegavivint (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection on a defined schedule. The control group receives a vehicle (e.g., 5% dextrose).[12]
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Monitoring and Endpoint: Tumor volume and animal well-being are monitored throughout the study. At the study's endpoint, animals are euthanized, and tumors are excised.
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Downstream Analysis: Excised tumor tissues are processed for further analysis, such as quantitative RT-PCR to measure mRNA levels of Wnt target genes or H&E staining to assess tissue morphology.[12]
Clinical Validation and Pharmacokinetics
Tegavivint has been evaluated in several clinical trials, most notably for desmoid tumors.
| Trial Identifier | Phase | Cancers Studied | Key Findings | Reference |
| NCT03459469 | Phase 1/2a | Desmoid Tumors | Well-tolerated with mostly Grade 1/2 adverse events. Recommended Phase 2 Dose (RP2D) established at 5 mg/kg. | [3][15] |
| NCT03459469 | Phase 1/2a | Desmoid Tumors | Objective Response Rate (ORR) of 25% at the RP2D. Clinical Benefit Rate (CBR) of 82%. | [3][15][16] |
| Phase 1 (pooled) | Desmoid Tumors | Pharmacokinetic analysis showed a median half-life of ~38-43 hours, supporting a once-weekly dosing schedule. | [8][15] | |
| Phase 1/2 | Advanced HCC | CTNNB1 and AXIN1 mutations detected in 33.3% and 20.8% of patients, respectively. | [8] |
The pharmacokinetic profile of Tegavivint shows that plasma concentrations exceed the in vitro IC50 values required for efficacy at clinically relevant doses (4 and 5 mg/kg), confirming that therapeutic levels are achievable in patients.[3][15]
Conclusion
Tegavivint represents a targeted therapeutic strategy that precisely inhibits the oncogenic output of the Wnt/β-catenin pathway. Its unique mechanism of disrupting the β-catenin/TBL1 protein-protein interface provides a downstream point of intervention that has proven effective in preclinical models and clinically well-tolerated. The quantitative data from in vitro and in vivo studies provide a strong rationale for its continued development in cancers characterized by aberrant Wnt/β-catenin signaling. The detailed experimental protocols outlined herein form the basis of its mechanistic validation and offer a framework for future investigations into this class of inhibitors.
References
- 1. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors | PLOS One [journals.plos.org]
- 2. iteriontherapeutics.com [iteriontherapeutics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Tegavivint | C28H36N4O6S2 | CID 46212391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
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- 10. The Small Molecule BC-2059 Inhibits Wingless/Integrated (Wnt)-Dependent Gene Transcription in Cancer through Disruption of the Transducin β-Like 1- β-Catenin Protein Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tegavivint and the β-Catenin/ALDH Axis in Chemotherapy-Resistant and Metastatic Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
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